(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623936-11-8
VCID: VC16150851
InChI: InChI=1S/C27H20FN3OS2/c1-18-12-13-20(14-23(18)28)25-21(17-31(29-25)22-10-6-3-7-11-22)15-24-26(32)30(27(33)34-24)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3/b24-15-
SMILES:
Molecular Formula: C27H20FN3OS2
Molecular Weight: 485.6 g/mol

(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623936-11-8

Cat. No.: VC16150851

Molecular Formula: C27H20FN3OS2

Molecular Weight: 485.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-Benzyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one - 623936-11-8

Specification

CAS No. 623936-11-8
Molecular Formula C27H20FN3OS2
Molecular Weight 485.6 g/mol
IUPAC Name (5Z)-3-benzyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C27H20FN3OS2/c1-18-12-13-20(14-23(18)28)25-21(17-31(29-25)22-10-6-3-7-11-22)15-24-26(32)30(27(33)34-24)16-19-8-4-2-5-9-19/h2-15,17H,16H2,1H3/b24-15-
Standard InChI Key SFGYCLWTSBZHDZ-IWIPYMOSSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F
Canonical SMILES CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5)F

Introduction

Structural Characteristics and Chemical Identity

Molecular Architecture

The compound features a central thiazolidinone ring (1,3-thiazolidin-4-one) with a 2-thioxo modification at position 2 and a (5Z)-configured exocyclic double bond at position 5 . The benzyl group at position 3 and the 3-(3-fluoro-4-methylphenyl)-1-phenylpyrazole moiety at position 5 create a planar, conjugated system that enhances molecular rigidity (Fig. 1).

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC₂₇H₂₀FN₃OS₂
Molecular weight485.6 g/mol
CAS registry number623936-11-8
IUPAC name(5Z)-3-benzyl-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

The Z-configuration of the exocyclic double bond is critical for maintaining the compound’s planar geometry, which facilitates interactions with biological targets . The fluorine atom at the 3-position of the phenyl ring and the methyl group at the 4-position introduce steric and electronic effects that modulate binding affinity.

Spectroscopic and Stereochemical Features

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 14H, aromatic-H), 5.32 (s, 2H, benzyl-CH₂), 2.41 (s, 3H, Ar-CH₃).

  • ¹³C NMR: Signals at δ 192.1 (C=O), 167.3 (C=S), and 160.1–114.2 (aromatic carbons) confirm the thiazolidinone framework.

The (5Z) stereochemistry is validated by NOESY correlations between the pyrazole proton (δ 8.21) and the methylene protons of the benzyl group .

Synthetic Methodologies

Multi-Step Synthesis

The compound is synthesized via a four-step sequence:

  • Formation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde:

    • Condensation of 3-fluoro-4-methylacetophenone with phenylhydrazine yields the pyrazole core, followed by Vilsmeier-Haack formylation.

  • Knoevenagel Condensation:

    • Reaction of the pyrazole aldehyde with 3-benzyl-2-thioxothiazolidin-4-one in ethanol under reflux forms the (5Z)-configured exocyclic double bond.

Optimization Parameters:

  • Solvent: Ethanol (yield: 72%) vs. DMF (yield: 58%).

  • Catalyst: Piperidine (0.1 eq) enhances reaction rate by 40%.

Purification and Characterization

Crude product purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) affords >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 485.1032 [M+H]⁺ .

Biological Activity and Mechanistic Insights

Anticancer Efficacy

Table 2: Cytotoxicity Profile (IC₅₀, μM)

Cell LineIC₅₀ (72 h)Mechanism
MCF-7 (breast)12.3 ± 1.2Caspase-3 activation
HepG2 (liver)18.7 ± 2.1G2/M phase arrest
A549 (lung)>50No significant activity
Data sourced from VulcanChem (2024).

The compound induces apoptosis in MCF-7 cells via mitochondrial depolarization (JC-1 assay) and PARP cleavage. In HepG2 cells, flow cytometry reveals 44% accumulation in G2/M phase at 20 μM.

Structure-Activity Relationships (SAR)

  • Benzyl Substitution: Replacement with smaller alkyl groups (e.g., methyl) reduces potency by 3–5 fold.

  • Fluorine Position: 3-Fluoro substitution on the phenyl ring improves target binding (ΔG = -9.2 kcal/mol) compared to 4-fluoro analogs.

Comparative Analysis with Analogues

Table 3: Analogues and Their Bioactivities

CompoundStructural VariationIC₅₀ (MCF-7, μM)
(5Z)-3-Benzyl derivative3-Benzyl, 3-fluoro-4-methyl12.3
(5Z)-3-Sec-butyl derivativeSec-butyl substituent28.5
(5Z)-3-(Furan-2-yl)methylFuran-2-ylmethyl group35.6
Data compiled from PubChem and VulcanChem.

The benzyl-substituted derivative exhibits superior activity due to enhanced hydrophobic interactions with kinase ATP pockets.

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability: Microsomal half-life = 43 min (human liver microsomes).

  • CYP Inhibition: Moderate inhibitor of CYP3A4 (IC₅₀ = 8.9 μM).

  • Ames Test: Negative for mutagenicity at ≤100 μg/plate.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator